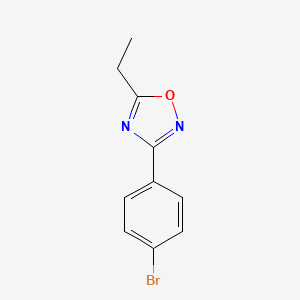

3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

CAS No.: 364743-34-0

Cat. No.: VC1987686

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 364743-34-0 |

|---|---|

| Molecular Formula | C10H9BrN2O |

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |

| Standard InChI Key | BOQDDPQJWXSRCV-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=NO1)C2=CC=C(C=C2)Br |

| Canonical SMILES | CCC1=NC(=NO1)C2=CC=C(C=C2)Br |

Introduction

Physical and Chemical Properties

3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole (CAS No. 364743-34-0) is a crystalline compound with a molecular formula of C₁₀H₉BrN₂O and a molecular weight of 253.1 g/mol . This molecule features a 1,2,4-oxadiazole heterocyclic core with a 4-bromophenyl substituent at the 3-position and an ethyl group at the 5-position. The compound's structure gives it specific physical and chemical properties that influence its behavior in various applications.

Structural Characteristics

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom arranged in a specific pattern. The presence of two nitrogen atoms provides the molecule with multiple potential hydrogen-bonding sites, which can be crucial for interactions with biological targets . The bromine atom at the para position of the phenyl ring increases the compound's lipophilicity and molecular weight, potentially enhancing its membrane permeability.

Identification Parameters

Table 1 summarizes the key identification parameters of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole:

| Parameter | Value |

|---|---|

| CAS Number | 364743-34-0 |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.1 g/mol |

| SMILES Notation | CCc1onc(n1)c1ccc(cc1)Br |

| MDL Number | MFCD00635507 |

| Storage Conditions | 2-8°C |

The structural representation of the compound shows the 1,2,4-oxadiazole core with the 4-bromophenyl group at position 3 and the ethyl group at position 5, creating a molecule with specific spatial arrangements that influence its chemical reactivity and biological interactions .

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole can be achieved through several established methods. The most common approaches involve either the cyclization of amidoximes or the 1,3-dipolar cycloaddition of nitrile oxides.

One-Pot Parallel Synthesis

Recent advancements have led to the development of one-pot parallel synthesis methods for 3,5-disubstituted 1,2,4-oxadiazoles, which can be applied to the synthesis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole . This method involves:

-

In situ generation of amidoxime from 4-bromobenzonitrile and hydroxylamine.

-

Coupling of the amidoxime with propionic acid using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

Cyclodehydration in the presence of a base, typically triethylamine, at elevated temperatures.

This one-pot approach offers advantages in terms of efficiency, yield, and applicability to parallel synthesis methods for creating libraries of oxadiazole derivatives .

Table 2: Comparison of Synthesis Methods for 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Amidoxime Route | 4-Bromobenzonitrile, NH₂OH·HCl, Propionic acid derivative | Reflux, 5-20h | Well-established, High purity | Multiple steps, Longer reaction time |

| One-Pot Parallel Synthesis | 4-Bromobenzonitrile, NH₂OH·HCl, Propionic acid, EDC, HOAt | RT to 100°C, 24-48h | Single vessel, Adaptable to parallel synthesis | Requires specialized reagents, Potential side products |

Chemical Reactivity and Structural Modifications

The chemical reactivity of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is largely determined by the properties of its constituent functional groups.

Bromine Substitution Reactions

The bromine atom at the para position of the phenyl ring presents an opportunity for various substitution reactions. This bromine can undergo:

-

Nucleophilic aromatic substitution reactions

-

Metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.)

-

Halogen-metal exchange reactions

These transformations allow for the creation of diverse derivatives with potentially enhanced biological properties or modified physicochemical characteristics.

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring, while relatively stable, can undergo specific transformations under particular conditions:

-

Hydrolysis under strongly acidic or basic conditions

-

Reduction reactions that can affect the C=N bonds

-

Cycloaddition reactions involving the N=C bond

Understanding these potential modifications is crucial for predicting the stability and behavior of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole in various environments and application scenarios .

| Compound | Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| 1,2,4-Oxadiazole derivative with 4-bromophenyl group | MCF-7 (Breast) | 0.48-15.63 | Apoptosis induction |

| 1,2,4-Oxadiazole derivative with 4-bromophenyl group | HCT-116 (Colon) | 1.17-5.13 | Cell cycle arrest (G1 phase) |

| 1,2,4-Oxadiazole derivative with 4-bromophenyl group | A549 (Lung) | 4.11-10.0 | Tubulin polymerization inhibition |

The structural features of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, particularly the 4-bromophenyl substituent, suggest potential anticancer activity that warrants further investigation .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole provides insights into how its structural features contribute to its biological properties.

Role of the 4-Bromophenyl Group

The 4-bromophenyl substituent at position 3 of the oxadiazole ring contributes significantly to the compound's biological profile:

-

Lipophilicity enhancement: The bromine atom increases the compound's lipophilicity, potentially improving membrane permeability.

-

Electronic effects: The electron-withdrawing nature of bromine affects the electron distribution within the molecule.

-

Potential binding interactions: The bromine can engage in halogen bonding with biological targets, enhancing binding affinity .

Importance of the Ethyl Substituent

The ethyl group at position 5 of the oxadiazole ring contributes to:

-

Fine-tuning of lipophilicity

-

Steric interactions that affect binding to biological targets

-

Potential metabolic stability

Studies on related compounds suggest that the length of the alkyl chain at position 5 can significantly influence biological activity, with ethyl and propyl substituents often providing optimal activity profiles.

Comparison with Related Compounds

Comparing 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole with structurally similar compounds provides valuable insights into its unique properties.

Table 4: Comparative Analysis of Structurally Related Oxadiazole Derivatives

| Compound | Structural Difference | Physical Property Difference | Biological Activity Comparison |

|---|---|---|---|

| 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | Reference compound | - | - |

| 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole | Propyl instead of ethyl at position 5 | Slightly increased lipophilicity | Potentially enhanced membrane permeability |

| 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | Bromine at meta position | Different electronic distribution | Altered binding interactions |

| 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole | Different oxadiazole isomer | Modified hydrogen bonding pattern | Different pharmacological profile |

This comparative analysis highlights how seemingly minor structural changes can lead to significant differences in physical properties and biological activities .

Analytical Characterization

The analytical characterization of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole involves various spectroscopic and analytical techniques that provide detailed information about its structure and purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the primary tools for characterizing this compound. Typical spectral features include:

-

¹H NMR: Signals for the ethyl group (triplet for CH₃ at approximately δ 1.3-1.4 ppm and quartet for CH₂ at δ 2.8-3.0 ppm) and the aromatic protons of the 4-bromophenyl group (two doublets with characteristic coupling patterns in the δ 7.5-8.0 ppm region).

-

¹³C NMR: Characteristic signals for the oxadiazole carbons (C-3 and C-5) typically appear at δ 165-175 ppm, the aromatic carbons show signals in the δ 120-135 ppm range, and the ethyl carbons appear at δ 10-30 ppm.

Mass spectrometry also provides valuable information, with characteristic fragmentation patterns including the molecular ion peak at m/z 253/255 (reflecting the bromine isotope pattern) and fragment ions resulting from the loss of the ethyl group or cleavage of the oxadiazole ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume